molecular formula C19H17ClN4O B11384799 5-Amino-1-(3-chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-1-(3-chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11384799
M. Wt: 352.8 g/mol
InChI Key: YZKNJZIGXAPUJV-UHFFFAOYSA-N
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Description

“5-Amino-1-(3-chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolone ring fused with a benzodiazole moiety, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Amino-1-(3-chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. The starting materials might include 3-chloro-2-methylphenylamine and 1-methyl-1H-1,3-benzodiazole. The synthesis could involve:

    Formation of the Pyrrolone Ring: This step might involve cyclization reactions under acidic or basic conditions.

    Amination: Introduction of the amino group at the 5th position could be achieved through nucleophilic substitution reactions.

    Coupling Reactions: The benzodiazole moiety could be introduced through coupling reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzodiazole moiety.

    Reduction: Reduction reactions could target the pyrrolone ring or the benzodiazole moiety.

    Substitution: The chloro group in the phenyl ring could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions could introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features might make it a candidate for drug design and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or dyes. Its unique chemical properties might make it suitable for specific industrial processes.

Mechanism of Action

The mechanism of action of “5-Amino-1-(3-chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound might affect specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(3-chlorophenyl)-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
  • 5-Amino-1-(2-methylphenyl)-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Uniqueness

The uniqueness of “5-Amino-1-(3-chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” lies in its specific substitution pattern, which could confer unique chemical and biological properties. This might make it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H17ClN4O/c1-11-12(20)6-5-9-14(11)24-10-16(25)17(18(24)21)19-22-13-7-3-4-8-15(13)23(19)2/h3-9,21,25H,10H2,1-2H3

InChI Key

YZKNJZIGXAPUJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O

Origin of Product

United States

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